(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid
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Overview
Description
(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is a derivative of decahydro-1,5-naphthyridine, modified with a methyl group and combined with oxalic acid. Its stereochemistry is defined by the (4aR,8aR) configuration, which plays a crucial role in its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid typically involves multi-step organic reactions. One common approach is the hydrogenation of 1-methyl-1,5-naphthyridine under specific conditions to achieve the decahydro form. This is followed by the introduction of the oxalic acid moiety through esterification or amidation reactions. The reaction conditions often require controlled temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to isolate the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can further modify the hydrogenated naphthyridine ring.
Substitution: The methyl group and other positions on the naphthyridine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets suggest it could be useful in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in manufacturing processes that require precise chemical modifications.
Mechanism of Action
The mechanism of action of (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of decahydro-1,5-naphthyridine, such as:
- 1-methyl-decahydro-1,5-naphthyridine
- 4aR,8aR-decahydro-1,5-naphthyridine
- Oxalic acid derivatives with different substituents
Uniqueness
What sets (4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid apart is its specific stereochemistry and the presence of both the methyl group and oxalic acid moiety
Properties
IUPAC Name |
(4aR,8aR)-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6)/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDMCTURKRDRZ-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]2[C@H]1CCCN2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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